molecular formula C7H16N2 B154771 N-Methyl-1-(piperidin-4-YL)methanamine CAS No. 126579-26-8

N-Methyl-1-(piperidin-4-YL)methanamine

Cat. No.: B154771
CAS No.: 126579-26-8
M. Wt: 128.22 g/mol
InChI Key: RNUCZCMDLWNCFD-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-4-YL)methanamine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

N-Methyl-1-(piperidin-4-YL)methanamine derivatives have been studied for their potential as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These compounds play a crucial role in the metabolism of many drugs, and their selective inhibition can prevent drug-drug interactions, thereby enhancing the safety and efficacy of therapeutic agents. Studies highlight the importance of these inhibitors in the precise assessment of drug metabolism and the prediction of potential drug interactions in clinical settings (Khojasteh et al., 2011).

Ligands for D2-like Receptors

Research into the role of common pharmacophoric groups, such as arylcycloalkylamines which include phenyl piperidines and piperazines, has demonstrated their importance in the potency and selectivity of binding affinity at D2-like receptors. These findings have significant implications for the development of new antipsychotic agents, highlighting the potential of this compound derivatives in the treatment of psychiatric disorders (Sikazwe et al., 2009).

Antidepressant and Antitumor Properties

The study of Piperidine alkaloids, derived from plants such as Pinus and related genera, has opened new avenues in the therapeutic application of these compounds. Piperidine alkaloids exhibit a range of biological activities, including immunomodulatory, hepatoprotective, and antioxidant properties. These findings suggest a wide range of potential medical applications for this compound derivatives, from enhancing the bioavailability of drugs to acting as lead compounds in the development of new medications for treating neuropsychiatric and degenerative diseases (Singh et al., 2021).

Pharmacological Insights into Piperazine Derivatives

A comprehensive review of piperazine derivatives, a closely related chemical class, provides valuable insights into their diverse therapeutic uses, including as antipsychotics, antihistamines, antidepressants, and anticancer agents. This underscores the importance of the piperidine and piperazine backbone in drug design and development, offering a promising strategy for creating new therapeutic agents with enhanced efficacy and safety profiles (Rathi et al., 2016).

Safety and Hazards

The safety and hazards of “N-Methyl-1-(piperidin-4-YL)methanamine” are not detailed in the available resources .

Properties

IUPAC Name

N-methyl-1-piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCZCMDLWNCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562777
Record name N-Methyl-1-(piperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126579-26-8
Record name N-Methyl-1-(piperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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